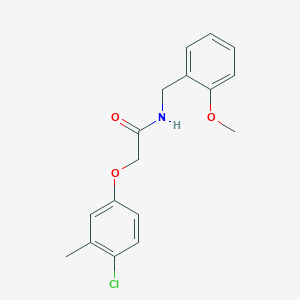
1,4-Naphthalenedione, 2-(4-ethylphenyl)-3-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Naphthalenedione, 2-(4-ethylphenyl)-3-hydroxy- is an organic compound that belongs to the class of naphthoquinones. These compounds are known for their diverse biological activities and are often used in various chemical and pharmaceutical applications. The structure of this compound includes a naphthalenedione core with a hydroxy group at the 3-position and a 4-ethylphenyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 2-(4-ethylphenyl)-3-hydroxy- typically involves the reaction of 1,4-naphthoquinone with 4-ethylphenylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency and yield of the product. The final product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,4-Naphthalenedione, 2-(4-ethylphenyl)-3-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The naphthoquinone core can be reduced to form hydroquinone derivatives.
Substitution: The ethylphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a carbonyl compound, while reduction of the naphthoquinone core yields hydroquinone derivatives.
Scientific Research Applications
1,4-Naphthalenedione, 2-(4-ethylphenyl)-3-hydroxy- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Naphthalenedione, 2-(4-ethylphenyl)-3-hydroxy- involves its interaction with various molecular targets and pathways. The compound can act as an electron acceptor, participating in redox reactions that generate reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell death or other biological effects. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthoquinone: The parent compound of the naphthoquinone family, known for its redox properties.
2-Methyl-1,4-naphthoquinone: A derivative with a methyl group at the 2-position, used in various chemical applications.
2-Amino-1,4-naphthoquinone: A derivative with an amino group at the 2-position, studied for its biological activities.
Uniqueness
1,4-Naphthalenedione, 2-(4-ethylphenyl)-3-hydroxy- is unique due to the presence of both a hydroxy group and a 4-ethylphenyl group, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-(4-ethylphenyl)-4-hydroxynaphthalene-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O3/c1-2-11-7-9-12(10-8-11)15-16(19)13-5-3-4-6-14(13)17(20)18(15)21/h3-10,19H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWYDLWRWMUNOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(C3=CC=CC=C3C(=O)C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355063 |
Source


|
| Record name | 1,4-Naphthalenedione, 2-(4-ethylphenyl)-3-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67287-18-7 |
Source


|
| Record name | 1,4-Naphthalenedione, 2-(4-ethylphenyl)-3-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[3,5-bis(ethoxycarbonyl)anilino]-5-oxopentanoic acid](/img/structure/B5772311.png)
![4-{9-[2-(diethylamino)ethyl]-9H-imidazo[1,2-a]benzimidazol-2-yl}phenol](/img/structure/B5772328.png)

![3-phenyl-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5772334.png)
![methyl (4-{[(2-furylmethyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5772345.png)
![(5E)-5-[4-(naphthalen-2-ylmethoxy)benzylidene]imidazolidine-2,4-dione](/img/structure/B5772348.png)
![6-bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B5772351.png)
![ethyl 4-{[(4-propyl-1-piperazinyl)carbonyl]amino}benzoate](/img/structure/B5772366.png)



![N-[2-METHOXY-5-(2-METHYL-2-PROPANYL)PHENYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE](/img/structure/B5772386.png)
![2-methoxy-5-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5772400.png)

